(1H-indol-2-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
The chemical reactions involving indole derivatives often involve nucleophilic substitutions at the α-position of the indole . Highly reactive (1H-indol-3-yl)methyl electrophiles such as (1H-indol-3-yl)methyl halides can potentially avoid undesired dimerization/oligomerization .Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of novel indole-based compounds, including variations of (1H-indol-2-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone, have been extensively studied. These compounds are synthesized from indole derivatives and have been characterized using various spectroscopic methods (IR, 1H & 13C-NMR, mass spectral data, and elemental analysis) to determine their chemical structures. The focus on indole derivatives showcases their potential in various scientific and medicinal fields due to their complex and versatile nature (Nagarapu & Pingili, 2014).
Antimicrobial and Antioxidant Activities
Research has also highlighted the antimicrobial and antioxidant properties of indole-based compounds similar to this compound. For instance, Schiff base indole derivatives containing 1,3,4-oxadiazole, thiazolidinone, and azetidinone moieties have demonstrated significant antibacterial, antifungal, and radical scavenging activities. These findings suggest the potential of these compounds in developing new therapeutic agents with antimicrobial and antioxidant capabilities (Verma, Saundane, & Meti, 2019).
Drug Development and Metabolism Studies
The application of indole and oxadiazole derivatives extends to drug development, where such compounds are used as building blocks to improve the physicochemical parameters and metabolic stability of drug candidates. Studies have focused on the enzymes that catalyze the biotransformation of these moieties, offering insights into their metabolic pathways and potential implications for pharmaceutical development (Li et al., 2016).
Anticancer Properties
The anticancer activities of compounds containing indole, oxadiazole, and azetidinone frameworks have been explored, with some derivatives showing remarkable cytotoxic activity against various tumor cell lines. These studies indicate the promise of indole-based compounds in oncological research and the possibility of developing new anticancer therapies (Verma, Saundane, & Meti, 2019).
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways
Result of Action
Given the various biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular level.
Properties
IUPAC Name |
1H-indol-2-yl-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-9-16-14(21-18-9)11-7-19(8-11)15(20)13-6-10-4-2-3-5-12(10)17-13/h2-6,11,17H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCOMZFUNZIVQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(C2)C(=O)C3=CC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.